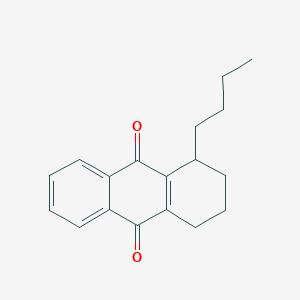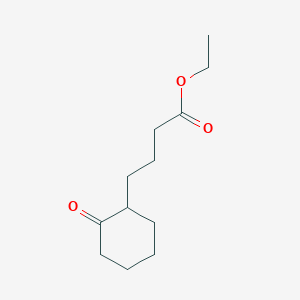![molecular formula C20H24N2O3S B8641380 N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide CAS No. 926283-44-5](/img/structure/B8641380.png)
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . The reaction yields the benzoxazole core, which is then further functionalized to introduce the sulfonamide and pentyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to improve efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride
- N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide
Uniqueness
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide stands out due to its unique combination of the benzoxazole core with a sulfonamide group and a pentyl chain. This structure imparts specific chemical and biological properties that make it suitable for a variety of applications, particularly in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
926283-44-5 |
|---|---|
Formule moléculaire |
C20H24N2O3S |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-[2-(1,3-benzoxazol-2-yl)ethyl]-4-pentylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-2-3-4-7-16-10-12-17(13-11-16)26(23,24)21-15-14-20-22-18-8-5-6-9-19(18)25-20/h5-6,8-13,21H,2-4,7,14-15H2,1H3 |
Clé InChI |
LTPAXYZDBZMKJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Trifluoromethyl)phenyl]carbamyl fluoride](/img/structure/B8641297.png)





![1-Phenyl-4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B8641336.png)


![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8641347.png)


![4-oxo-5,6,7,8-tetrahydro-4H-cylohepta[b]furan-3-carboxylic acid](/img/structure/B8641387.png)
![2-[N-(4-methoxyphenyl)acetamido]acetic acid](/img/structure/B8641390.png)
